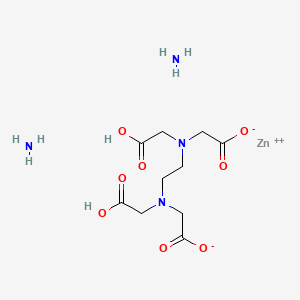
Ammonium zinc edetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium zinc edetate is a coordination compound formed by the chelation of zinc ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is widely used in various fields due to its ability to form stable complexes with metal ions, making it valuable in applications ranging from industrial processes to medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium zinc edetate can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to ensure optimal chelation.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolution of zinc salts in water.
- Addition of ethylenediaminetetraacetic acid to the solution.
- Adjustment of pH using ammonium hydroxide.
- Filtration and purification of the resulting solution to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium zinc edetate primarily undergoes complexation reactions. It can form stable complexes with various metal ions, which is the basis for its use in chelation therapy and analytical chemistry.
Common Reagents and Conditions:
Complexation: Reaction with metal ions such as calcium, magnesium, and iron in aqueous solutions.
pH Conditions: Optimal pH for complexation is typically around 7-8.
Major Products: The major products of reactions involving this compound are the corresponding metal-EDTA complexes, which are highly stable and soluble in water.
Wissenschaftliche Forschungsanwendungen
Ammonium zinc edetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation in boilers and cooling systems.
Wirkmechanismus
Ammonium zinc edetate is similar to other metal-EDTA complexes, such as calcium edetate and sodium edetate. its unique combination of zinc and ammonium ions provides specific advantages:
Zinc Edetate: Primarily used in medical applications for zinc supplementation and chelation therapy.
Calcium Edetate: Commonly used in chelation therapy for lead poisoning.
Sodium Edetate: Widely used in industrial applications for water treatment and as a preservative in food products.
Vergleich Mit ähnlichen Verbindungen
- Calcium edetate
- Sodium edetate
- Potassium edetate
Ammonium zinc edetate stands out due to its specific use in applications requiring both zinc supplementation and metal ion chelation.
Eigenschaften
CAS-Nummer |
67859-51-2 |
|---|---|
Molekularformel |
C10H22N4O8Zn |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;zinc |
InChI |
InChI=1S/C10H16N2O8.2H3N.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3; |
InChI-Schlüssel |
WUSBFCIRVKLSSA-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Zn+2] |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N.[Zn] |
Key on ui other cas no. |
67859-51-2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















